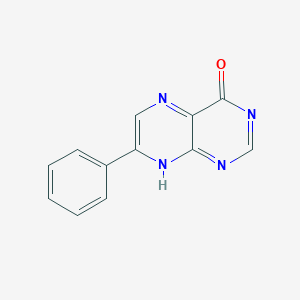

7-Phenyl-pteridin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Phenyl-pteridin-4-ol is a chemical compound with the CAS Number: 70504-15-3 . It has a molecular weight of 224.22 and its IUPAC name is 7-phenyl-4 (3H)-pteridinone .

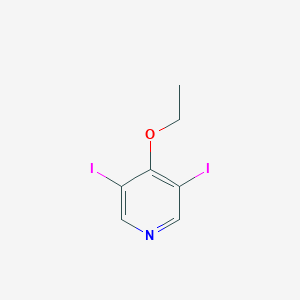

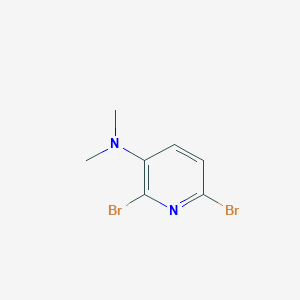

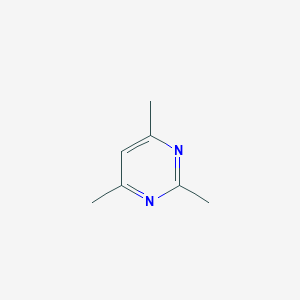

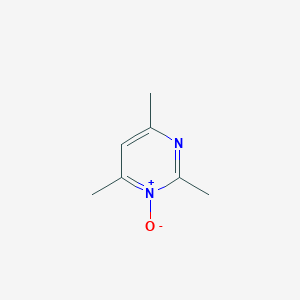

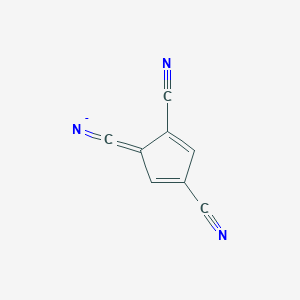

Molecular Structure Analysis

The InChI code for 7-Phenyl-pteridin-4-ol is 1S/C12H8N4O/c17-12-10-11 (14-7-15-12)16-9 (6-13-10)8-4-2-1-3-5-8/h1-7H, (H,14,15,16,17) .Physical And Chemical Properties Analysis

7-Phenyl-pteridin-4-ol is a solid . Its molecular formula is C12H8N4O .科学的研究の応用

1. In Silico Screening for Visceral Leishmaniasis Treatment

In a study by Kaur et al. (2010), novel compounds targeting pteridine reductase 1 (PTR1) in Leishmania parasites were identified using rational drug design. This research highlights the potential of derivatives of pteridines, like 7-Phenyl-pteridin-4-ol, in developing pharmacological tools against visceral leishmaniasis (Kaur et al., 2010).

2. Pteridines as Potential Cancer Biomarkers

A paper by Ma and Burton (2013) discusses the potential of pteridines, a class of compounds including 7-Phenyl-pteridin-4-ol, as urinary biomarkers for various cancers. This research underscores the significance of pteridines in noninvasive cancer screening techniques (Ma & Burton, 2013).

3. Role in Enzyme Inhibition for Diabetes Treatment

Rosivatz et al. (2006) explored the design of small-molecule inhibitors of PTEN, a regulator of insulin-dependent signaling. The study involved designing compounds that could potentially serve as drugs against type II diabetes, which could include derivatives of pteridines such as 7-Phenyl-pteridin-4-ol (Rosivatz et al., 2006).

4. Development of Viral Hepatitis Treatments

Research by Roethle et al. (2013) identified pteridinone-based Toll-like receptor 7 (TLR7) agonists, leading to the discovery of GS-9620. This study exemplifies the application of pteridine derivatives, including 7-Phenyl-pteridin-4-ol, in developing treatments for chronic hepatitis B (Roethle et al., 2013).

5. DNA Binding in Biological Chemistry

A study by Dalton et al. (2008) on the interactions of bis(bipyridyl) Ru(II) complexes of pteridinyl-phenanthroline ligands with DNA demonstrates the relevance of pteridine derivatives in biological chemistry. This research is indicative of the potential role of 7-Phenyl-pteridin-4-ol in DNA binding studies (Dalton et al., 2008).

6. Pteridinone Analogues as CDK4/6 Inhibitors in Cancer Therapy

Li et al. (2021) discussed the development of pteridin-7(8H)-one analogues as potent CDK4/6 inhibitors for cancer treatment. This suggests the potential of 7-Phenyl-pteridin-4-ol in creating effective cancer therapeutics (Li et al., 2021).

特性

IUPAC Name |

7-phenyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPVXHVRRKILEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-pteridin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

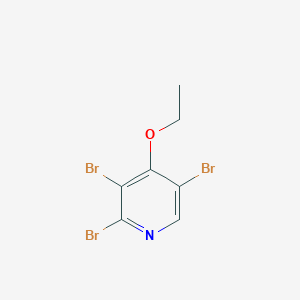

![3,4-Dibromo[1,5]naphthyridine](/img/structure/B372513.png)